molecular formula C18H25NO3S B1327349 Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate CAS No. 898782-62-2

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate

Cat. No.: B1327349
CAS No.: 898782-62-2
M. Wt: 335.5 g/mol
InChI Key: JRSWBDZTMVZXSW-UHFFFAOYSA-N
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Description

It has a molecular formula of C18H25NO3S and a molecular weight of 335.5 g/mol. This compound is particularly noted for its role in inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation.

Preparation Methods

The synthesis of Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate involves several steps. One common synthetic route includes the reaction of 2-(thiomorpholinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base to form the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiomorpholine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In biological research, it is used to study the inhibition of CPT1 and its effects on fatty acid metabolism.

    Medicine: This compound has potential therapeutic applications in treating metabolic disorders, such as diabetes and obesity, by modulating fatty acid oxidation.

    Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The primary mechanism of action of Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate involves the inhibition of CPT1. By inhibiting this enzyme, the compound reduces the transport of long-chain fatty acids into the mitochondria, thereby decreasing fatty acid oxidation. This leads to an accumulation of fatty acids in the cytoplasm, which can have various metabolic effects. The molecular targets and pathways involved include the regulation of energy metabolism and the modulation of insulin sensitivity.

Comparison with Similar Compounds

Ethyl 5-oxo-5-[2-(thiomorpholinomethyl)phenyl]valerate can be compared with other similar compounds, such as:

    Etomoxir: Another CPT1 inhibitor with similar structure and function.

    Perhexiline: A compound that also inhibits CPT1 but has a different chemical structure.

    Oxfenicine: Another CPT1 inhibitor used in research for its effects on fatty acid metabolism.

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CPT1 and its potential therapeutic applications.

Properties

IUPAC Name

ethyl 5-oxo-5-[2-(thiomorpholin-4-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3S/c1-2-22-18(21)9-5-8-17(20)16-7-4-3-6-15(16)14-19-10-12-23-13-11-19/h3-4,6-7H,2,5,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSWBDZTMVZXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643852
Record name Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-62-2
Record name Ethyl 5-oxo-5-{2-[(thiomorpholin-4-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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